Erigeroside

描述

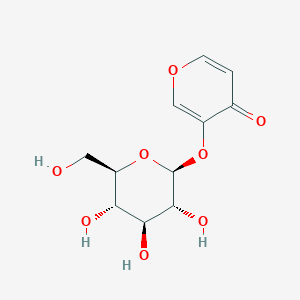

has depressor & hypnotic effects; structure in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBPBADGYXFZSW-ZHVGPZTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974649 | |

| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59219-76-0 | |

| Record name | Erigeroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Erigeroside: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeroside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and its characterized biological activities, with a particular focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols for the isolation and quantification of this compound are presented, alongside a summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's bioactivities through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first identified from plants of the Erigeron genus, a widespread group of flowering plants in the Asteraceae family. Subsequent research has revealed its presence in other plant species, notably Satureja khuzistanica, a medicinal herb endemic to Iran. The primary natural sources of this compound are summarized in Table 1. The yield of this compound can vary depending on the plant species, geographical location, and extraction methodology.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Erigeron annuus | Asteraceae | Aerial parts, Stems | [1] |

| Erigeron breviscapus | Asteraceae | Whole plant | |

| Satureja khuzistanica | Lamiaceae | Leaves |

Physicochemical Properties

This compound is a glycosidic compound, meaning it consists of a sugar moiety linked to a non-sugar aglycone. Its chemical structure and properties are key to its isolation and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₄O₁₀ |

| Molecular Weight | 388.37 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |

Experimental Protocols

Isolation and Purification of this compound from Erigeron annuus

The following protocol describes a general method for the isolation and purification of this compound from the aerial parts of Erigeron annuus.

3.1.1. Extraction

-

Air-dry the aerial parts of Erigeron annuus at room temperature and grind them into a fine powder.

-

Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3.1.2. Fractionation

-

Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Collect the ethyl acetate and n-butanol fractions, as this compound is expected to be present in these moderately polar fractions.

-

Concentrate the active fractions to dryness under reduced pressure.

3.1.3. Column Chromatography

-

Subject the dried ethyl acetate or n-butanol fraction to column chromatography on a silica gel (60-120 mesh) column.[2][3]

-

Elute the column with a gradient solvent system, starting with chloroform and gradually increasing the polarity by adding methanol (e.g., Chloroform -> Chloroform:Methanol 9:1 -> 8:2 -> 7:3, etc.).[2][4] The optimal gradient may need to be determined by thin-layer chromatography (TLC) analysis.

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by TLC, visualizing the spots under UV light or by using a suitable staining reagent.

-

Combine the fractions containing this compound based on the TLC profile.

3.1.4. Recrystallization

-

Concentrate the combined fractions containing this compound to a small volume.

-

Dissolve the residue in a minimal amount of hot methanol.[5]

-

Allow the solution to cool slowly at room temperature, followed by refrigeration to induce crystallization.[6][7]

-

Collect the purified this compound crystals by filtration and wash with a small amount of cold methanol.

-

Dry the crystals in a desiccator over silica gel.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method can be used for the quantification of this compound in plant extracts.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (determined by UV-Vis spectrophotometry of a pure this compound standard).

-

Quantification: Based on a calibration curve generated using a certified reference standard of this compound.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects.

Table 3: In Vitro Biological Activities of this compound

| Assay | Target | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | Free radical scavenging | Data not available for pure this compound. Extracts of Chenopodium botrys showed IC50 values for DPPH scavenging. | [8] |

| ABTS Radical Scavenging | Free radical scavenging | Data not available for pure this compound. Extracts of Chenopodium botrys showed IC50 values for ABTS scavenging. | [8] |

| Anti-inflammatory | Nitric Oxide Production | Data not available for pure this compound. Extracts of various plants have shown inhibitory effects. | [9][10][11] |

Note: Specific IC₅₀ values for purified this compound are not widely reported in the currently available literature. The provided data for extracts indicates the potential activity that needs to be confirmed for the isolated compound.

Molecular Mechanisms of Action

The biological effects of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Effects: Inhibition of the NF-κB and MAPK Signaling Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[12][13][14] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting these pathways. This inhibition would lead to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[15][16][17]

Neuroprotective Effects: Modulation of PI3K/Akt and Nrf2 Signaling Pathways

This compound's potential neuroprotective effects are likely mediated through the activation of pro-survival and antioxidant pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases.[18][19][20][21] Additionally, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[22][23][24][25] By activating these pathways, this compound may protect neuronal cells from oxidative stress and apoptosis.

Conclusion and Future Directions

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. This guide has provided a comprehensive overview of its discovery, natural sources, and biological activities, along with detailed experimental protocols and an exploration of its molecular mechanisms of action. However, further research is required to fully elucidate its therapeutic potential. Specifically, more studies are needed to determine the precise IC₅₀ values of purified this compound in various biological assays, to establish its in vivo efficacy and safety profile, and to fully unravel the intricate details of its interactions with cellular signaling pathways. Such investigations will be crucial for the development of this compound as a potential therapeutic agent for a range of inflammatory and neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Column chromatography - Wikipedia [en.wikipedia.org]

- 3. web.uvic.ca [web.uvic.ca]

- 4. columbia.edu [columbia.edu]

- 5. Home Page [chem.ualberta.ca]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. db-thueringen.de [db-thueringen.de]

- 22. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Biosynthesis of Oleanane-Type Saponins in Erigeron annuus

Disclaimer: The scientific literature extensively documents the presence of triterpenoid saponins in Erigeron annuus. However, a specific triterpenoid saponin named "Erigeroside" has not been characterized in this plant species. The name this compound (CAS 59219-76-0) is assigned to a γ-pyrone derivative. This guide, therefore, presents a putative biosynthetic pathway for a representative oleanane-type saponin in Erigeron annuus, based on established principles of triterpenoid saponin biosynthesis in the Asteraceae family. This hypothetical saponin will be referred to as "Erigeron Saponin" for clarity.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the proposed biosynthetic pathway of a representative oleanane-type saponin in Erigeron annuus, along with detailed experimental protocols and data presentation formats.

Proposed Biosynthesis of Erigeron Saponin

The biosynthesis of triterpenoid saponins is a complex process that begins with the isoprenoid pathway and involves a series of enzymatic modifications. The proposed pathway for the synthesis of an oleanane-type saponin in Erigeron annuus is detailed below.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The initial precursors for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two independent pathways:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with acetyl-CoA.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.

IPP and DMAPP from both pathways contribute to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).

Formation of the Triterpenoid Backbone

The biosynthesis of the triterpenoid backbone proceeds as follows:

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SS) to form squalene.

-

Oxidosqualene Formation: Squalene is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene.

-

Cyclization to β-amyrin: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), in this case, β-amyrin synthase (bAS), to produce the pentacyclic triterpenoid skeleton, β-amyrin. This is the committed step for the biosynthesis of oleanane-type saponins.

Tailoring of the β-amyrin Skeleton

The β-amyrin backbone undergoes a series of modifications, primarily oxidation and glycosylation, to generate the final saponin structure.

-

Oxidation by Cytochrome P450s (CYP450s): The β-amyrin skeleton is hydroxylated and oxidized at various positions by cytochrome P450 monooxygenases. For the formation of a common aglycone like oleanolic acid, a series of oxidations at the C-28 position are required.

-

Glycosylation by UDP-dependent Glycosyltransferases (UGTs): Sugar moieties are attached to the aglycone (sapogenin) from UDP-activated sugars by UGTs. This is a stepwise process, and the number and type of sugars attached contribute to the diversity of saponins.

Physical and chemical properties of Erigeroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeroside, a naturally occurring γ-pyrone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. Extracted primarily from plants of the Erigeron genus, this compound has demonstrated promising antioxidant and neuroprotective properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for evaluating its biological activities, and insights into its potential mechanisms of action, including its influence on key signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological processes and experimental workflows are visualized through detailed diagrams.

Physical and Chemical Properties

This compound is a glycoside of pyromeconic acid. Its fundamental physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₈ | |

| Molecular Weight | 274.225 g/mol | |

| Appearance | Powder | |

| Melting Point | 195-196.5 °C | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | |

| CAS Number | 59219-76-0 | |

| InChI | InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1 | |

| InChIKey | QCBPBADGYXFZSW-ZHVGPZTNSA-N | |

| Canonical SMILES | C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Table 1: UV-Visible Spectroscopy Data

| Solvent | λmax (nm) |

| Methanol | 212, 261 |

Table 2: Infrared (IR) Spectroscopy Data

Data for the aglycone moiety, pyromeconic acid, is provided as a reference.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3200 | O-H stretching | |

| 1645 | C=O stretching |

Table 3: ¹H-NMR (Proton NMR) Spectral Data (in CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.32 | br. s | - | 2-H |

| 8.11 | dd | 5.4, 1.0 | 6-H |

| 6.53 | br. d | 5.4 | 5-H |

| 4.74 | d | 6.6 | 1'-H |

| 3.92 | br. d | 12.2 | 6'-Ha |

| 3.67 | dd | 12.2, 6.3 | 6'-Hb |

| 3.54 | m | - | 5'-H |

| 3.45 | m | - | 2'- and 4'-H |

| 3.31 | m | - | 3'-H |

Table 4: ¹³C-NMR (Carbon NMR) Spectral Data (of the tetraacetate derivative in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 173.7 | 4-C |

| 170.5, 170.1, 169.9, 169.4 | OCOCH₃ |

| 154.5 | 6-CH |

| 148.7 | 3-C |

| 144.8 | 2-CH |

| 118.1 | 5-CH |

| 98.9 | 1'-CH |

| 72.4 | 3'-CH |

| 72.1 | 5'-CH |

| 70.1 | 2'-CH |

| 68.2 | 4'-CH |

| 61.5 | 6'-CH₂ |

| 20.8, 20.7, 20.6 (x2) | OCOCH₃ |

Table 5: Mass Spectrometry (MS) Data

| Ionization Method | m/z | Assignment |

| FD-MS | 275 | [M+H]⁺ |

| FD-MS | 112 | [Aglycone]⁺ |

Biological Activities and Experimental Protocols

This compound has been primarily investigated for its antioxidant and neuroprotective effects. The following sections detail the methodologies commonly employed to assess these activities.

Antioxidant Activity

The antioxidant potential of this compound is typically evaluated using in vitro assays that measure its ability to scavenge free radicals.

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.

-

Sample Preparation: Prepare various concentrations of this compound in the same solvent as the DPPH solution.

-

Reaction: Mix a defined volume of the this compound solution with a defined volume of the DPPH solution. A common ratio is 1:1 (v/v).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocol:

-

Reagent Preparation:

-

Acetate buffer (300 mM, pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O solution.

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction: Add a small volume of the this compound solution to a larger volume of the pre-warmed (37 °C) FRAP reagent.

-

Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄.

Neuroprotective Activity

The neuroprotective effects of this compound are often studied in models of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rodents.

Experimental Protocol: MCAO Model in Rats

-

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used.

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, chloral hydrate).

-

Surgical Procedure (Intraluminal Suture Method):

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The duration of occlusion can vary (e.g., 90 minutes) to induce transient focal ischemia.

-

-

Reperfusion: After the desired occlusion period, withdraw the suture to allow for reperfusion.

-

Drug Administration: Administer this compound at various doses (e.g., 20, 40, 80 mg/kg) via a specific route (e.g., intraperitoneal, intravenous) at a designated time point relative to the ischemic event (e.g., before or after reperfusion).

-

Neurological Deficit Scoring: Assess neurological function at different time points post-MCAO (e.g., 24 hours) using a standardized scoring system (e.g., a 0-4 point scale, where 0 is no deficit and 4 is severe deficit).

-

Infarct Volume Measurement: At the end of the experiment, euthanize the animals and remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained tissue). Quantify the infarct volume using image analysis software.

Potential Signaling Pathways

The biological effects of natural compounds are often mediated through the modulation of specific intracellular signaling pathways. Based on the known activities of similar compounds and the pathophysiology of the conditions this compound is being investigated for, the following pathways are of particular interest.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and apoptosis. Its activation is often associated with neuroprotection. It is plausible that this compound may exert its protective effects by modulating this pathway.

Erigeroside and its Derivatives: A Technical Guide for Therapeutic Development

An In-Depth Review of the Preclinical Evidence and Mechanisms of Action

Introduction

Erigeroside, a naturally occurring phenylpropanoid glycoside, and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications rooted in traditional medicine. Primarily isolated from plants of the Erigeron genus, which have a history of use in various traditional healing systems for conditions such as indigestion, enteritis, and hepatitis, this compound is now being investigated for its pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, focusing on quantitative biological data, detailed experimental protocols, and the underlying signaling pathways, to support further research and drug development endeavors.

Quantitative Biological Activity

The therapeutic potential of this compound and its derivatives is underscored by their activity in a range of preclinical assays. The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of their efficacy.

Table 1: Anti-inflammatory and Antioxidant Activity

| Compound/Extract | Assay | Target/Radical | IC50 / EC50 | Cell Line / System | Reference |

| Erigeron annuus Butanol Fraction | ABTS Radical Scavenging | ABTS•+ | 250.00 µg/mL | Cell-free | |

| Erigeron annuus Water Fraction | ABTS Radical Scavenging | ABTS•+ | 304.76 µg/mL | Cell-free | |

| Caffeic Acid (from E. annuus) | ABTS Radical Scavenging | ABTS•+ | 112.26 µg/mL | Cell-free | |

| Caffeic Acid (from E. annuus) | Lipid Peroxidation Inhibition | Mouse brain homogenates | 38.43 µg/mL | Ex vivo |

Note: Data for pure this compound is currently limited in publicly available literature. The data presented here is for extracts of Erigeron annuus, from which this compound is isolated, and for caffeic acid, a related phenolic compound also found in the plant.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the isolation of this compound and the assessment of its biological activities.

Isolation and Purification of this compound from Erigeron annuus

A detailed protocol for the isolation of this compound is described in the publication Journal of Natural Products, 1997, Vol. 60, No. 4. While the full text is not publicly available, the general procedure involves solvent extraction of the plant material, followed by chromatographic separation techniques to isolate and purify the compound. The process typically includes the following steps:

-

Extraction: The dried and powdered aerial parts of Erigeron annuus are extracted with a solvent such as methanol or ethanol at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The active fraction (often the butanol fraction for glycosides) is subjected to column chromatography on silica gel or other stationary phases. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol.

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure, including the connectivity of atoms and stereochemistry. The SpectraBase database provides the molecular formula of ERIGOSIDE-G as C₁₃H₁₈O₈ and references the original publication for detailed spectral data.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. Analysis of the fragmentation pattern can provide further structural information.

In Vitro Biological Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the test compound (this compound) to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance.

-

Add different concentrations of the test compound to the ABTS•+ solution.

-

After a set incubation time, measure the absorbance at a specific wavelength (e.g., 734 nm).

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Nitric Oxide (NO) Production Inhibition in Macrophages:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, excluding the negative control group.

-

After incubation, collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the cell viability using an MTT assay to exclude cytotoxic effects.

-

Calculate the percentage of NO inhibition and the IC50 value.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (around 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound's interaction with specific signaling pathways is still emerging, research on structurally related compounds and extracts from Erigeron species suggests potential mechanisms of action.

Anti-inflammatory Effects: NF-κB and MAPK Signaling Pathways

The anti-inflammatory properties of many natural compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, and IL-6. It is hypothesized that this compound may inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.

-

MAPK Pathway: The MAPK family, including p38 MAPK and ERK1/2, plays a crucial role in regulating the production of inflammatory cytokines. The activation (phosphorylation) of these kinases is a key step in the inflammatory cascade. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK and/or ERK1/2.

Anticancer Effects: Induction of Apoptosis

Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Key players in the apoptotic cascade include the caspase family of proteases, particularly the executioner caspase, caspase-3. It is plausible that this compound's anticancer activity, if confirmed, could be mediated through the activation of caspase-3 and the subsequent cleavage of cellular substrates, leading to cell death.

Conclusion and Future Directions

This compound and its derivatives represent a promising area for the development of new therapeutics, particularly in the fields of anti-inflammatory and neuroprotective agents. While traditional use and preliminary studies on related extracts are encouraging, there is a clear need for more rigorous scientific investigation. Future research should focus on:

-

Quantitative Bioactivity: Determining the IC50 and EC50 values of pure this compound and its derivatives in a wide range of in vitro assays to establish a clear structure-activity relationship.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects using techniques such as Western blotting, reporter gene assays, and transcriptomics.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of inflammatory diseases, neurodegenerative disorders, and cancer to assess its in vivo efficacy, pharmacokinetics, and safety profile.

-

Derivative Synthesis: Synthesizing and screening novel derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, translating the wisdom of traditional medicine into evidence-based modern therapies.

The Antioxidant Potential of Erigeroside: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeroside, a flavonoid glycoside found in plants of the Erigeron genus, is emerging as a compound of interest for its potential antioxidant properties. This technical guide provides a comprehensive overview of the biological activity of this compound as an antioxidant, with a focus on its mechanistic action and the experimental protocols used for its evaluation. While direct quantitative data for isolated this compound is limited in publicly available literature, this document synthesizes information from studies on Erigeron annuus extracts, structurally related compounds, and established antioxidant assay methodologies to provide a foundational understanding for researchers in the field.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Natural antioxidants, particularly those derived from medicinal plants, are of significant interest for their potential to mitigate oxidative damage. This compound, a flavonoid, belongs to a class of compounds widely recognized for their antioxidant capabilities. Found in species such as Erigeron annuus, this compound is part of a complex phytochemical matrix that contributes to the plant's traditional medicinal uses. Understanding the specific antioxidant activity of isolated this compound is crucial for its potential development as a therapeutic agent.

In Vitro Antioxidant Activity of this compound and Related Compounds

The antioxidant capacity of a compound is often first assessed using in vitro chemical assays. These assays typically measure the ability of the antioxidant to scavenge stable free radicals. While specific IC50 values for isolated this compound are not widely reported, studies on extracts of Erigeron annuus, which contains this compound, and structurally similar flavonoid glycosides, provide insights into its potential potency. For context, the IC50 values for various plant extracts and related flavonoid compounds in common antioxidant assays are presented in the table below.

| Assay | Compound/Extract | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| DPPH | Anogeissus leiocarpus stem bark ethanol extract | 104.74 | BHA | 112.05 |

| BHT | 202.35 | |||

| ABTS | Ethyl acetate fraction of a plant extract | 2.10 | Trolox | 2.34 |

| Butanol fraction of a plant extract | 3.21 | |||

| DPPH | Caffeic acid | 5.9 ± 0.4 | Quercetin | 9.9 ± 2.5 |

| Ferulic acid | 9.9 ± 0.7 | Trolox | 6.3 ± 1.4 | |

| ABTS | Caffeic acid | 9.7 ± 0.5 | Quercetin | 16.1 ± 2.1 |

| Ferulic acid | 16.7 ± 0.2 | Trolox | 3.8 ± 1.2 |

Cellular Antioxidant Activity and Cytoprotective Effects

Beyond simple chemical assays, evaluating the antioxidant activity of a compound within a cellular context provides a more biologically relevant understanding of its potential efficacy. Cellular antioxidant assays measure the ability of a compound to protect cells from oxidative stress induced by various agents.

Studies on extracts from Erigeron annuus have demonstrated cytoprotective effects against oxidative stress. These extracts have been shown to reduce intracellular ROS levels and protect neuronal cells from apoptosis induced by oxidative damage. The protective effects are attributed to the presence of phenolic compounds, including caffeic acid, which is known for its potent antioxidant and neuroprotective properties.

The mechanism of this cytoprotection is likely multifaceted, involving both direct scavenging of ROS and the modulation of endogenous antioxidant defense systems.

Mechanistic Insights: The Nrf2-ARE Signaling Pathway

A key mechanism by which many natural antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, studies on structurally similar flavonoid glycosides, such as hyperoside and quercetin-3-O-α-L-rhamnopyranoside, provide a strong rationale for this being a primary mechanism of action. These studies have shown that these compounds can promote the nuclear translocation of Nrf2, leading to the upregulation of downstream target genes, including heme oxygenase-1 (HO-1), and antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

The proposed mechanism involves the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm, allowing Nrf2 to move into the nucleus and bind to the ARE in the promoter region of its target genes. This leads to a coordinated upregulation of the cell's antioxidant defenses.

Figure 1: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays that can be used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound (this compound) and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of the test compound or positive control solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Methanol is used as a blank.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

The Antioxidant Properties of Erigeroside: A Mechanistic Whitepaper

Introduction

Erigeroside, a flavonoid glycoside, is a natural compound with potential therapeutic applications. Flavonoids as a class are well-regarded for their antioxidant properties, which are central to their protective effects against a wide range of oxidative stress-related pathologies. The capacity of these compounds to mitigate cellular damage induced by reactive oxygen species (ROS) is a key area of investigation in drug discovery and development. While direct and extensive research on the antioxidant mechanisms of this compound is not widely available in current scientific literature, its structural similarity to other well-studied flavonoid glycosides, such as hyperoside and tiliroside, allows for a comprehensive examination of its likely mechanisms of action. This technical guide will provide an in-depth overview of the core antioxidant mechanisms attributed to flavonoids, which are presumed to be shared by this compound. We will explore the key signaling pathways, present quantitative data from related compounds, detail relevant experimental protocols, and visualize these complex interactions.

Core Antioxidant Mechanisms of Action

The antioxidant effects of flavonoids are multifaceted, involving both direct radical scavenging and the modulation of intracellular signaling pathways that control endogenous antioxidant and inflammatory responses. The primary mechanisms include the activation of the Nrf2/HO-1 pathway, modulation of MAPK signaling, and the inhibition of the pro-inflammatory NF-κB pathway.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] In the presence of oxidative stress or electrophilic compounds like flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[1][2]

This binding event initiates the transcription of a battery of cytoprotective genes, including Phase II detoxification enzymes and antioxidant proteins.[2] Among the most crucial of these is heme oxygenase-1 (HO-1), an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide.[3] Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[3] The upregulation of HO-1 and other Nrf2-dependent genes enhances the cell's capacity to neutralize ROS and resist oxidative damage.[3][4] Studies on flavonoids like hyperoside and tiliroside have demonstrated their ability to significantly increase the protein levels of Nrf2 and HO-1, thereby protecting cells from oxidative stress-induced apoptosis and inflammation.[4][5]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to intracellular responses, including those related to stress, inflammation, proliferation, and apoptosis.[6] The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[6] While ERK1/2 is generally associated with cell survival and proliferation, the JNK and p38 pathways are often activated by stress stimuli and can lead to inflammation and apoptosis.[6]

Oxidative stress can lead to the aberrant activation of MAPK pathways.[6] Flavonoids have been shown to modulate these pathways to exert their antioxidant and anti-inflammatory effects. For instance, some flavonoids can inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating downstream inflammatory responses.[7] Pterostilbene, a natural analogue of resveratrol, has been shown to inhibit the activation of ERK1/2 in response to inflammatory stimuli.[8] By regulating the delicate balance of MAPK signaling, flavonoids can protect cells from oxidative stress-induced damage and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of genes involved in inflammation, immunity, and cell survival.[3][9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitory protein, IκBα.[9] Upon stimulation by pro-inflammatory cytokines or ROS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[10] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, thereby freeing NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus.[9][10] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[4][9]

The overactivation of the NF-κB pathway is a hallmark of chronic inflammation and is closely linked to oxidative stress.[3] Flavonoids, including hyperoside, have been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][11][12] This inhibition can occur at multiple levels, including the prevention of IκBα phosphorylation and degradation, and the direct inhibition of NF-κB's nuclear translocation and DNA binding activity.[9] By suppressing the NF-κB pathway, flavonoids can reduce the production of pro-inflammatory mediators and enzymes that contribute to oxidative damage.[11][12]

Quantitative Data on the Antioxidant and Anti-inflammatory Effects of Related Flavonoids

The following tables summarize quantitative data from studies on flavonoids with similar structures and functions to this compound, illustrating their potency in modulating the signaling pathways discussed above.

Table 1: In Vitro Antioxidant Activity of Various Plant Extracts Rich in Flavonoids

| Extract/Compound | Assay | Result | Reference |

|---|---|---|---|

| Agrimonia eupatoria extract | DPPH | IC50 = 5.23 µg/mL | [13] |

| Agrimonia eupatoria extract | ABTS | IC50 = 6.45 µg/mL | [13] |

| Taraxacum officinale extract | DPPH | IC50 = 12.87 µg/mL | [13] |

| Taraxacum officinale extract | ABTS | IC50 = 14.21 µg/mL |[13] |

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); IC50: half maximal inhibitory concentration.

Table 2: Effects of Hesperetin on NF-κB and Nrf2 Pathway Components in LPS-activated BV-2 Microglial Cells

| Treatment | Target Gene/Protein | Fold Change vs. LPS | Reference |

|---|---|---|---|

| Hesperetin + LPS | NF-κB1 (mRNA) | 1.6-fold decrease | [14] |

| Hesperetin + LPS | NF-κB2 (mRNA) | 1.8-fold decrease | [14] |

| Hesperetin + LPS | NF-κB1/p50 (protein) | 3.4-fold decrease | [14] |

| Hesperetin + LPS | Nrf2 (mRNA) | Increased expression | [14] |

| Hesperetin + LPS | HMOX1 (mRNA) | Upregulated |[14] |

LPS: Lipopolysaccharide; BV-2: murine microglial cell line; HMOX1: Heme Oxygenase 1 gene.

Experimental Protocols

The investigation of the antioxidant mechanisms of compounds like this compound involves a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce oxidative stress and inflammation.

In Vitro Antioxidant Capacity Assays

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the test compound (this compound).

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of scavenging activity is calculated relative to a control (without the test compound).

-

-

ABTS Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

After a short incubation period (e.g., 6 minutes), measure the absorbance.

-

The percentage of inhibition of ABTS•+ is calculated.

-

Western Blot Analysis for Protein Expression

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-p65, p-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green master mix, specific primers for the target genes (e.g., Nrf2, HO-1, NF-κB1, TNF-α), and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Analyze the results using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

Based on the extensive evidence from structurally and functionally related flavonoids, this compound likely exerts its antioxidant properties through a sophisticated interplay of molecular mechanisms. The core of this activity is presumed to involve the upregulation of the endogenous antioxidant system via the Nrf2/HO-1 pathway, the attenuation of pro-inflammatory and pro-oxidative signaling through the inhibition of the NF-κB pathway, and the fine-tuning of cellular stress responses by modulating MAPK signaling cascades.

This guide provides a foundational understanding of these mechanisms, supported by quantitative data from analogous compounds and detailed experimental protocols for their investigation. Future research should focus on validating these specific pathways for this compound itself, quantifying its potency, and exploring its therapeutic potential in preclinical models of diseases where oxidative stress and inflammation are key pathological drivers. Such studies will be crucial for the development of this compound as a novel therapeutic agent.

References

- 1. Anti-Ferroptotic Effects of Nrf2: Beyond the Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Erigeroside: An In-depth Technical Guide

Disclaimer: Scientific literature extensively details the therapeutic potential of extracts from various Erigeron species. While Erigeroside is a known phytochemical constituent of these plants, there is a notable scarcity of research focused specifically on the isolated compound. This guide, therefore, summarizes the pharmacological activities of Erigeron extracts, positing that this compound may be a contributing factor to these effects. The quantitative data, experimental protocols, and signaling pathways described herein pertain to the extracts, and the precise contribution of this compound remains an area for future investigation.

Executive Summary

This compound, a glucoside found in plants of the Erigeron genus, is emerging as a compound of interest for its potential therapeutic applications. This interest is largely fueled by the significant biological activities demonstrated by extracts of Erigeron annuus, Erigeron canadensis, and Erigeron bonariensis, which include anti-inflammatory, neuroprotective, anticancer, and hepatoprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of Erigeron extracts, with the understanding that this compound is a key constituent. Detailed experimental methodologies, quantitative data from preclinical studies, and elucidated signaling pathways are presented to support further research and drug development efforts.

Potential Therapeutic Applications

Anti-Inflammatory Effects

Extracts from Erigeron species have demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[1][4] These effects are primarily attributed to the inhibition of key inflammatory mediators and signaling pathways.

Oral administration of Erigeron annuus root extract (EER) has been shown to attenuate acute inflammation in a carrageenan-induced paw edema model in rats.[1] In vitro studies using RAW264.7 murine macrophages have further elucidated the mechanisms, showing that the extract suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][5] This suppression is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1][5]

Neuroprotective Effects

The neuroprotective potential of Erigeron extracts has been highlighted in studies investigating their effects on oxidative stress and neuroinflammation, key factors in the pathogenesis of neurodegenerative diseases.[3] An ethanolic extract of Erigeron bonariensis has shown promise in an animal model of Alzheimer's disease by mitigating cognitive decline and reducing histopathological changes in the brain.[3] The protective mechanisms are thought to involve the reduction of amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and acetylcholinesterase (AChE) activity.[3] Furthermore, the extract has been observed to modulate neuroinflammation and apoptosis.[3]

Anticancer Activity

Preliminary in vitro studies suggest that extracts from the Erigeron genus possess cytotoxic activity against various cancer cell lines. While specific data on this compound is limited, the broader activity of the plant extracts points to a potential avenue for cancer research. Studies on other plant extracts have demonstrated the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6][7]

Hepatoprotective Effects

The traditional use of Erigeron species for liver-related ailments is supported by modern preclinical research demonstrating the hepatoprotective effects of their extracts against toxin-induced liver injury.[8][9] Animal models using carbon tetrachloride (CCl4) to induce acute liver damage have shown that treatment with plant extracts can significantly reduce serum levels of liver enzymes like alanine transaminase (ALT) and aspartate aminotransferase (AST).[8][10]

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of various Erigeron extracts. It is critical to reiterate that these values represent the activity of the complex extract and not of isolated this compound.

| Extract/Compound | Assay/Model | Cell Line/Animal Model | Endpoint | Result (IC50/ED50/Other) | Reference |

| Erigeron annuus root extract | Carrageenan-induced paw edema | Rat | Paw swelling | Significant attenuation at 0.3 and 1 g/kg (oral) | [1] |

| Erigeron annuus root extract | LPS-induced NO production | RAW264.7 macrophages | Nitric Oxide levels | Inhibition at 3-30 µg/mL | [2] |

| Erigeron annuus root extract | LPS-induced TNF-α & IL-1β | RAW264.7 macrophages | Cytokine levels | Inhibition at 10 µg/mL | [5] |

| Erigeron canadensis methanol extract | LPS-induced NO production | RAW264.7 macrophages | Nitric Oxide levels | Significant inhibition at 100 and 200 µg/ml | [11] |

| Erigeron bonariensis ethanolic extract | Ovariectomized/D-galactose-induced memory impairment | Female rats | Cognitive function | Mitigation of cognitive decline at 50, 100, and 200 mg/kg/day | [3] |

| Ethanolic extract of Tabernaemontana catharinensis | Cell viability | MCF-7 breast cancer cells | IC50 | 83.06 µg/mL | [12] |

| Ethanolic extract of Tabernaemontana catharinensis | Cell viability | MDA-MB-231 breast cancer cells | IC50 | 8.3 µg/mL | [12] |

Experimental Protocols

Anti-Inflammatory Activity Assessment

-

Animals: Male Sprague-Dawley rats.

-

Treatment: Oral administration of Erigeron annuus root extract (0.3 and 1 g/kg) or dexamethasone (1 mg/kg) for 4 days.

-

Induction: Subplantar injection of 1% carrageenan in saline into the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.

-

Histology: Paw tissue is excised, fixed, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of inflammatory cell infiltration.

-

Cell Line: RAW264.7 murine macrophages.

-

Treatment: Cells are pre-treated with various concentrations of Erigeron extract for 1 hour.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

Neuroprotective Activity Assessment[3]

-

Animal Model: Ovariectomy (OVX) followed by 42 days of D-galactose (D-Gal) administration (150 mg/kg/day, i.p.) in female rats to induce an Alzheimer's-like pathology.

-

Treatment: Oral administration of Erigeron bonariensis extract (50, 100, and 200 mg/kg/day) or donepezil (5 mg/kg/day) for 42 days.

-

Behavioral Testing: Cognitive function is assessed using the Morris Water Maze test.

-

Biochemical Analysis: Brain tissues (cortex and hippocampus) are analyzed for levels of Aβ, hyperphosphorylated Tau, AChE activity, and markers of neuroinflammation (NF-κBp65, TNF-α, IL-1β) and apoptosis (Cytochrome c, BAX) using ELISA and Western blotting.

-

Histopathology: Brain sections are stained with H&E and specific antibodies for immunohistochemical analysis.

Anticancer Activity Assessment (General Protocol)[7][13]

-

Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer).

-

Treatment: Cells are treated with various concentrations of the plant extract for 24, 48, or 72 hours.

-

Cell Viability Assay: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to calculate the percentage of viable cells and the IC50 value.

-

Apoptosis Assays:

-

Morphological Assessment: Nuclear morphology is observed after staining with DNA-binding dyes like DAPI or Hoechst 33342.

-

Caspase Activity: The activity of key executioner caspases (e.g., caspase-3, -8, -9) is measured using colorimetric or fluorometric assays.

-

DNA Fragmentation: Apoptotic DNA laddering is visualized by agarose gel electrophoresis.

-

Hepatoprotective Activity Assessment[8][10]

-

Animal Model: Acute liver injury is induced in mice or rats by intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil.

-

Treatment: Animals are pre-treated with the plant extract orally for a specified period before CCl4 administration.

-

Biochemical Analysis: Blood is collected to measure serum levels of ALT and AST. Liver homogenates are prepared to assess levels of oxidative stress markers (e.g., malondialdehyde - MDA) and antioxidant enzymes (e.g., superoxide dismutase - SOD, glutathione peroxidase - GPx).

-

Histopathology: Liver tissues are fixed, sectioned, and stained with H&E to evaluate the extent of necrosis, inflammation, and other pathological changes.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Erigeron extracts are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Anti-Inflammatory Signaling Pathway

Erigeron extracts exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.

Caption: Inhibition of NF-κB and MAPK signaling pathways by Erigeron extracts.

Neuroprotective Signaling Pathway

The neuroprotective effects of Erigeron extracts are associated with the modulation of pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

Caption: Modulation of the PI3K/Akt signaling pathway by Erigeron extracts.

Experimental Workflow for Anticancer Activity Screening

The following diagram outlines a typical workflow for screening plant extracts for anticancer activity.

Caption: A generalized workflow for evaluating the anticancer potential of plant extracts.

Conclusion and Future Directions

Extracts from various Erigeron species, which contain this compound, exhibit a promising range of therapeutic activities, including anti-inflammatory, neuroprotective, anticancer, and hepatoprotective effects. The mechanisms underlying these activities appear to involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

However, a significant knowledge gap exists regarding the specific biological activities of isolated this compound. Future research should prioritize the isolation and purification of this compound to conduct comprehensive pharmacological studies. This will enable the determination of its specific contribution to the observed effects of the crude extracts and allow for a more precise evaluation of its therapeutic potential. Such studies are essential for the potential development of this compound as a novel therapeutic agent.

References

- 1. Roots of Erigeron annuus Attenuate Acute Inflammation as Mediated with the Inhibition of NF- κ B-Associated Nitric Oxide and Prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective potential of Erigeron bonariensis ethanolic extract against ovariectomized/D-galactose-induced memory impairments in female rats in relation to its metabolite fingerprint as revealed using UPLC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of methanol extract from Erigeron Canadensis L. may be involved with upregulation of heme oxygenase-1 expression and suppression of NFκB and MAPKs activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roots of Erigeron annuus Attenuate Acute Inflammation as Mediated with the Inhibition of NF-κB-Associated Nitric Oxide and Prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Hepatoprotective Effects of Different Extracts From Triphala Against CCl4-Induced Acute Liver Injury in Mice [frontiersin.org]

- 9. Hepatoprotection by freshwater clam extract against CCl4-induced hepatic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of methanol extract from Erigeron Canadensis L. may be involved with upregulation of heme oxygenase-1 expression and suppression of NFκB and MAPKs activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Erigeroside: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Erigeroside, a bioactive compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and associated mechanisms of action, supported by experimental data and protocols.

Core Data Summary

For ease of reference and comparison, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59219-76-0 | N/A |

| Molecular Weight | 274.22 g/mol | N/A |

Biological Activities and Mechanisms of Action

This compound is a constituent of various plant species, including those from the Erigeron genus. Research on extracts from these plants suggests a range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. While much of the existing research has focused on crude extracts, the presence of this compound is believed to contribute significantly to these therapeutic properties.

Anti-inflammatory Activity

Extracts of Erigeron species have demonstrated potent anti-inflammatory effects. The underlying mechanism is thought to involve the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of these pathways by compounds within the extracts, potentially including this compound, leads to a reduction in the production of inflammatory molecules.

Neuroprotective Effects

The neuroprotective properties of Erigeron extracts are closely linked to their antioxidant capabilities. Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. By scavenging free radicals and reducing oxidative damage, compounds within these extracts may help protect neurons from injury and death.

Antioxidant Activity

The antioxidant capacity of plant extracts containing this compound has been evaluated using various in vitro assays. These assays measure the ability of the extract to neutralize free radicals and reduce oxidizing agents.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are representative protocols for the isolation of this compound and the evaluation of its biological activities.

Isolation of this compound from Erigeron breviscapus

A common method for the isolation of flavonoids like this compound from plant material involves ultrasonic-assisted extraction followed by purification using macroporous resins.

Extraction:

-

Dried and powdered Erigeron breviscapus plant material is subjected to ultrasonic extraction with an ethanol-water solvent. Optimal conditions, such as extraction time, ethanol concentration, and solvent-to-solid ratio, are determined empirically to maximize the yield of the target compounds.[1]

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Purification:

-

The crude extract is then subjected to column chromatography using a suitable macroporous resin.

-

The column is washed with water to remove impurities, followed by elution with a gradient of ethanol to desorb the adsorbed flavonoids.

-

Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay is widely used to screen for compounds with anti-inflammatory potential by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.[2][3][4][5][6]

-

Compound Incubation: Test compounds, including this compound at various concentrations, are added to the cells prior to or concurrently with LPS stimulation.

-

Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.[4][5]

Antioxidant Capacity Assays: DPPH and ABTS

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods for determining the antioxidant capacity of a compound.

DPPH Assay:

-

A solution of DPPH radical in methanol is prepared.

-

The test compound (this compound) is added to the DPPH solution at various concentrations.

-

The decrease in absorbance at a specific wavelength (typically around 517 nm) is measured over time. The discoloration of the DPPH solution indicates the scavenging of the radical by the antioxidant.[7][8][9][10]

ABTS Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

-

The test compound is added to the ABTS•+ solution.

-

The reduction in absorbance at a specific wavelength (typically around 734 nm) is measured. The degree of decolorization is proportional to the antioxidant capacity of the compound.[7][8][9][10][11]

Signaling Pathway Diagram

The following diagram illustrates the proposed anti-inflammatory mechanism of action, highlighting the central role of the NF-κB and MAPK signaling pathways.

Caption: Proposed anti-inflammatory signaling pathway.

References

- 1. [Study on the extraction of breviscapine from Erigeron breviscapus with ultrasonic wave technology optimized by central composite design-response surface method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Erigeroside in the Satureja Genus: A Technical Whitepaper for Researchers and Drug Development Professionals

An In-depth Examination of the Natural Occurrence, Analytical Methodologies, and Potential Biological Significance of Erigeroside

Abstract